dl-Alanylglycylglycine

Vue d'ensemble

Description

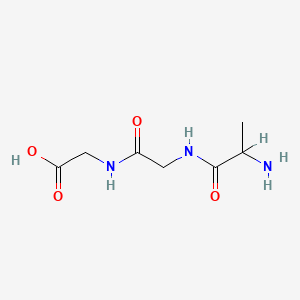

dl-Alanylglycylglycine: is a tripeptide composed of alanine, glycine, and glycine residues. It is a synthetic compound with the molecular formula C7H13N3O4 and a molecular weight of 203.1958 g/mol . This compound is often used in peptide synthesis and research due to its stability and well-defined structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: dl-Alanylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids to a growing peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (alanine and glycine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: dl-Alanylglycylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of oxo-peptides.

Reduction: Formation of reduced peptides with additional hydrogen atoms.

Substitution: Formation of substituted peptides with new functional groups.

Applications De Recherche Scientifique

Overview

dl-Alanylglycylglycine (C7H13N3O4) is a synthetic tripeptide composed of alanine and glycine residues. Its unique structure and properties make it valuable in various scientific research applications, particularly in chemistry, biology, medicine, and industry. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

- Model Compound: this compound serves as a model compound in peptide synthesis studies, helping researchers understand reaction mechanisms and optimize synthesis protocols.

- Chemical Reactions: It can undergo various reactions such as oxidation, reduction, and substitution, making it useful for studying peptide reactivity.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | H2O2 | Oxo-peptides |

| Reduction | NaBH4 | Reduced peptides |

| Substitution | Halogens | Substituted peptides |

Biology

- Protein Interactions: The compound is employed in studies of protein-protein interactions and enzyme-substrate interactions due to its well-defined structure.

- Peptide Behavior: Research indicates that temperature affects the solute-solvent interactions of this compound, influencing its behavior in biological systems .

Medicine

- Drug Delivery Systems: Investigated for potential use in drug delivery applications due to its ability to form stable complexes with therapeutic agents.

- Therapeutic Peptides: Acts as a building block for designing therapeutic peptides that can target specific biological pathways.

Industry

- Peptide-Based Materials: Utilized in the production of peptide-based materials, enhancing the functionality and performance of various products.

- Analytical Techniques: Serves as a standard in analytical techniques such as high-performance liquid chromatography (HPLC), facilitating the analysis of peptide mixtures.

Case Study 1: Drug Delivery Systems

In a study on drug delivery systems, this compound was incorporated into nanoparticles designed for targeted delivery of anticancer drugs. The findings demonstrated enhanced stability and controlled release profiles compared to conventional delivery methods .

Case Study 2: Protein Interaction Studies

Research involving this compound revealed significant insights into enzyme-substrate interactions. The tripeptide was used to model interactions within the gastrointestinal tract, providing data on absorption dynamics that could inform dietary supplement formulations .

Mécanisme D'action

The mechanism of action of dl-Alanylglycylglycine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can interact with enzymes and receptors involved in peptide metabolism and signaling. The compound can be recognized and cleaved by proteases, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions and processes .

Comparaison Avec Des Composés Similaires

dl-Alanylglycylglycine: C7H13N3O4

dl-Valylglycylglycine: C9H17N3O4

dl-Alanyl-dl-serine: C6H12N2O4

Carbobenzoxy-l-alanylglycylglycine: C14H18N3O5

dl-Bromoisovalerylglycine: C7H12BrNO3

Comparison: this compound is unique due to its specific sequence of alanine and glycine residues, which confer distinct structural and functional properties. Compared to other similar compounds, this compound has a simpler structure, making it easier to synthesize and study. Its stability and well-defined structure make it a valuable model compound in peptide research .

Activité Biologique

dl-Alanylglycylglycine (AGG) is a dipeptide composed of alanine and glycine, which has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of AGG, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

- Chemical Formula : C₇H₁₃N₃O₄

- Molecular Weight : 175.19 g/mol

- CAS Number : 136714

Biological Activity Overview

AGG exhibits various biological activities, primarily attributed to its structural composition as a dipeptide. Research has indicated its involvement in several physiological processes:

- Metabolism : AGG is metabolized in the body, impacting amino acid metabolism and influencing metabolic pathways related to energy production.

- Enzymatic Hydrolysis : Studies have shown that AGG undergoes rapid hydrolysis by various peptidases, particularly within a pH range of 6.0 to 7.0 . This hydrolysis can affect its bioavailability and biological efficacy.

Study on Hydrolysis Rates

A significant study conducted by Lactobacillus casei demonstrated that AGG is hydrolyzed efficiently at physiological pH levels, suggesting its potential for rapid absorption in the gastrointestinal tract. The findings indicated that the rate of hydrolysis decreased sharply outside the optimal pH range, which could influence its therapeutic applications in dietary supplements .

Metabolic Pathway Analysis

A recent investigation into the metabolic effects of AGG on zebrafish models highlighted its role in modulating metabolic pathways associated with obesity. The study utilized ultra-high performance liquid chromatography coupled with mass spectrometry to analyze kidney tissue responses to dietary AGG supplementation. Key findings included:

- Upregulation of glycolysis and fatty acid synthesis pathways.

- Alterations in tryptophan metabolism, indicating a broader impact on amino acid metabolism .

Interaction with Enzymes

AGG has been shown to interact with various enzymes, influencing their activity:

- It acts as a substrate for peptidases, facilitating the breakdown of proteins into amino acids.

- The compound's structural properties allow it to serve as an inhibitor for certain enzymatic reactions, potentially affecting metabolic rates.

Data Table: Biological Activities and Effects of AGG

Propriétés

IUPAC Name |

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWRRFOPXVGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919001 | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-21-9, 3146-40-5, 89921-48-2 | |

| Record name | Alanylglycylglycine (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article investigates the partial molar volumes (V0) of various peptides, including DL-Alanyl-glycyl-glycine, at 35°C. How does the study explain the observed increase in V0 for these peptides at 35°C compared to 25°C?

A1: The study attributes the increase in partial molar volumes (V0) at 35°C compared to 25°C to the influence of temperature on solute-solvent interactions []. While the study doesn't delve into specific interactions for DL-Alanyl-glycyl-glycine, it suggests that the increased thermal energy at 35°C likely weakens the structuring of water molecules around the peptide, leading to a slight expansion in the volume occupied by the solute. This phenomenon highlights the importance of considering temperature effects when studying peptide behavior in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.